2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride
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Overview
Description
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and an amine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-tert-butylphenol with a fluorinating agent to introduce the fluorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride involves its interaction with molecular targets, such as enzymes. For instance, it can act as a competitive inhibitor of acetylcholinesterase, binding to the enzyme’s active site and preventing the breakdown of acetylcholine . This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes .
Comparison with Similar Compounds
Similar Compounds
1-(3-Tert-butylphenyl)-2,2,2-trifluoroethanone: This compound shares structural similarities but has different functional groups, leading to distinct chemical properties and applications.
3-tert-Butylphenol: Another related compound, primarily used as an intermediate in organic synthesis.
Uniqueness
2-(3-Tert-butylphenyl)-2-fluoropropan-1-aminehydrochloride is unique due to its combination of a
Properties
Molecular Formula |
C13H21ClFN |
---|---|
Molecular Weight |
245.76 g/mol |
IUPAC Name |
2-(3-tert-butylphenyl)-2-fluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H20FN.ClH/c1-12(2,3)10-6-5-7-11(8-10)13(4,14)9-15;/h5-8H,9,15H2,1-4H3;1H |
InChI Key |
SCDSGYFVNRINHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)C(C)(CN)F.Cl |
Origin of Product |
United States |
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